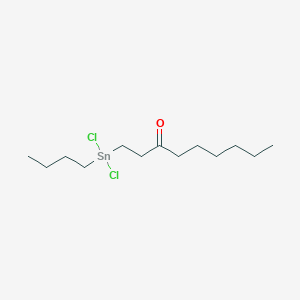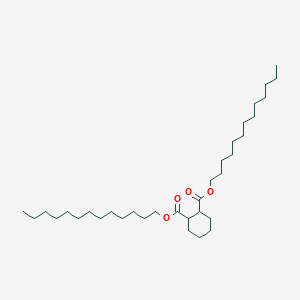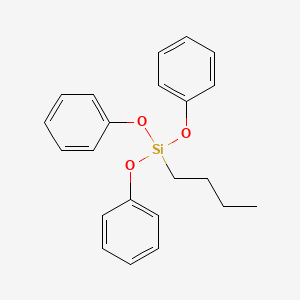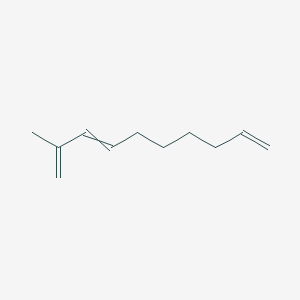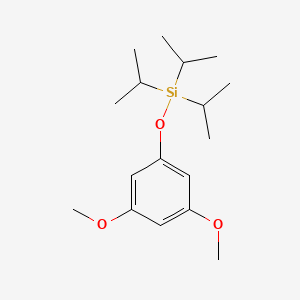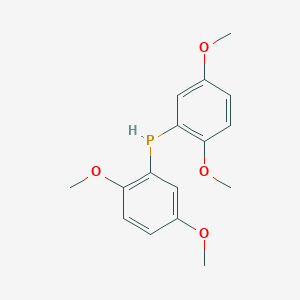
Bis(2,5-dimethoxyphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-dimethoxyphenyl)phosphane: is an organophosphorus compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a central phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dimethoxyphenyl)phosphane typically involves the reaction of 2,5-dimethoxyphenylmagnesium bromide with chlorophosphine. The Grignard reagent, 2,5-dimethoxyphenylmagnesium bromide, is prepared by reacting 2,5-dimethoxybromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with chlorophosphine under an inert atmosphere to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(2,5-dimethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Bis(2,5-dimethoxyphenyl)phosphane is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydroformylation .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Its ability to form stable complexes with metals makes it a candidate for drug delivery systems .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis is crucial for the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of Bis(2,5-dimethoxyphenyl)phosphane primarily involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming stable complexes that facilitate various chemical reactions. The phosphorus atom donates electron density to the metal center, enhancing the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Bis(diphenylphosphino)phenyl ether (DPEphos): Similar in structure but with different substituents on the phenyl rings.
Diphosphines: A broader class of compounds with two phosphine groups linked by various backbones.
Uniqueness: Bis(2,5-dimethoxyphenyl)phosphane is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it distinct from other diphosphines and enhances its utility in specific catalytic applications .
Properties
CAS No. |
138076-13-8 |
|---|---|
Molecular Formula |
C16H19O4P |
Molecular Weight |
306.29 g/mol |
IUPAC Name |
bis(2,5-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C16H19O4P/c1-17-11-5-7-13(19-3)15(9-11)21-16-10-12(18-2)6-8-14(16)20-4/h5-10,21H,1-4H3 |
InChI Key |
PBGIKXBOUWEOIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)PC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


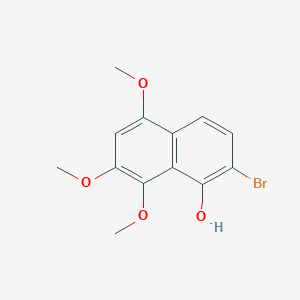
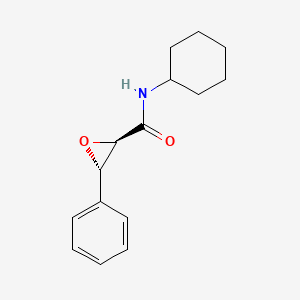
![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
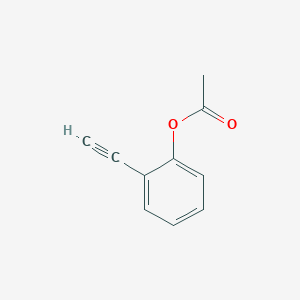
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
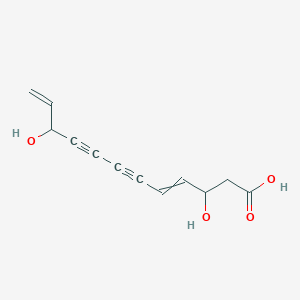
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
